2-(3-Iodophenyl)oxazolo[4,5-b]pyridine
Description
Significance of Pyridine (B92270) and Oxazole (B20620) Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry. tandfonline.com The pyridine ring system, a six-membered heterocycle with one nitrogen atom, is a particularly important scaffold found in numerous FDA-approved drugs. sid.ir Its presence can enhance a molecule's pharmacokinetic properties, including metabolic stability, permeability, and binding affinity to biological targets. Pyridine derivatives have demonstrated a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. sid.ir
Similarly, the oxazole moiety, a five-membered aromatic ring containing one nitrogen and one oxygen atom, is a key component in many biologically active compounds. tandfonline.comnih.gov The oxazole nucleus is considered a "bioisostere," meaning it can substitute other chemical groups while maintaining or enhancing biological activity. nih.gov This versatility has led to its incorporation into drugs with antibacterial, anti-inflammatory, analgesic, and antiproliferative properties. alliedacademies.org The ability of both pyridine and oxazole rings to engage with enzymes and receptors through various non-covalent interactions makes them privileged structures in drug discovery. tandfonline.com
Overview of Fused Heterocyclic Systems in Chemical Biology and Advanced Materials Science
When two or more heterocyclic rings share one or more common atoms, they form a fused heterocyclic system. These complex structures are prevalent in natural products and pharmaceuticals, often forming the backbone of highly active compounds. researchgate.net The fusion of rings creates a more rigid and conformationally constrained molecule, which can lead to higher selectivity and potency when interacting with biological targets. researchgate.net
In chemical biology, fused heterocycles are instrumental in the design of enzyme inhibitors and receptor antagonists. Their unique three-dimensional shapes allow for precise interactions within the active sites of proteins. Beyond medicine, these systems are also explored in materials science for their electronic and photophysical properties, finding potential applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Role of Aryl Iodides as Versatile Synthetic Precursors in Organic Synthesis
Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in various chemical reactions. This reactivity makes aryl iodides highly valuable as synthetic intermediates. sid.ir
They are particularly important as precursors in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to construct complex molecular architectures from simpler building blocks. The ability to easily introduce diverse functional groups at the position of the iodine atom makes aryl iodides a cornerstone of modern synthetic organic chemistry, providing a gateway to novel chemical entities for various applications. semanticscholar.orgresearchgate.net
Rationale for Dedicated Investigation of 2-(3-Iodophenyl)oxazolo[4,5-b]pyridine
The specific investigation of this compound is driven by a strategic combination of its constituent parts. The core of the molecule is the oxazolo[4,5-b]pyridine (B1248351) scaffold, a fused heterocyclic system known to be a platform for compounds with significant pharmacological potential. Derivatives of this scaffold have been explored for various therapeutic effects, including anti-inflammatory, antimicrobial, and antitumor activities. sid.irnih.govnih.gov
The addition of the 3-iodophenyl group at the 2-position of the oxazolo[4,5-b]pyridine ring serves a critical synthetic purpose. The iodine atom acts as a versatile chemical "handle." It provides a reactive site for introducing a wide array of other chemical groups through well-established cross-coupling reactions. This allows researchers to systematically modify the molecule and create a library of related compounds. By generating and screening these new derivatives, scientists can perform structure-activity relationship (SAR) studies to identify which modifications lead to enhanced biological activity and selectivity for a specific target, a fundamental process in modern drug discovery.
Related Oxazolo[4,5-b]pyridine Derivatives and Their Established Academic Research Trajectories
The oxazolo[4,5-b]pyridine skeleton is a "privileged" scaffold that has been the subject of considerable academic research. Scientists have synthesized numerous derivatives by attaching different substituent groups to the core structure and have evaluated their biological activities. These studies have established several promising research trajectories for this class of compounds.
For example, various 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have been synthesized and tested for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.govresearchgate.net Some derivatives have shown anti-inflammatory and analgesic activity comparable to established drugs like indomethacin (B1671933) but without the associated gastrointestinal side effects. nih.gov Other research has focused on their potential as anticancer agents, with certain compounds demonstrating inhibitory activity against human topoisomerase IIα, an important enzyme target in cancer therapy. nih.gov Furthermore, this scaffold has been investigated for its antimicrobial effects, with some derivatives showing promising activity against drug-resistant bacterial strains. researchgate.net
| Derivative Class | Studied Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Anti-inflammatory, Analgesic | Activity comparable to phenylbutazone (B1037) or indomethacin with reduced gastrointestinal irritation. | nih.gov |
| 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine | Antitumor (hTopo IIα inhibition) | Showed potent inhibition of human topoisomerase IIα, more active than the reference drug etoposide. | nih.gov |
| Various 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Antibacterial | Demonstrated good activity against methicillin-resistant Staphylococcus aureus (MRSA). | researchgate.netresearchgate.net |
| General Oxazolo[4,5-b]pyridines | SIRT1 Activation | Identified as novel small molecule activators of SIRT1, an enzyme linked to metabolism. | sid.ir |
| Functionalized Oxazolo[4,5-b]pyridines | GPIIb/GPIIIa Antagonism | Synthesized as potential antagonists for the GPIIb/GPIIIa receptor, involved in platelet aggregation. | researchgate.net |
Properties
IUPAC Name |
2-(3-iodophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKMVPWXIVNVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732814 | |
| Record name | 2-(3-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-61-4 | |
| Record name | 2-(3-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Iodophenyl Oxazolo 4,5 B Pyridine
Retrosynthetic Analysis and Strategic Disconnections of the Oxazolo[4,5-b]pyridine (B1248351) System
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(3-Iodophenyl)oxazolo[4,5-b]pyridine, the most logical retrosynthetic strategy involves two primary disconnections at the oxazole (B20620) ring, as this is the central fused heterocycle.
The key disconnections are the C-O and C-N bonds of the oxazole. This approach simplifies the target molecule into two main building blocks:
A 2-amino-3-hydroxypyridine (B21099) moiety : This precursor provides the pyridine (B92270) ring and the essential amine and hydroxyl functional groups necessary for forming the oxazole.
A 3-iodobenzoic acid derivative : This component supplies the iodinated phenyl ring and the carbonyl group required for cyclization.
This strategy is advantageous because it breaks the complex heterocyclic system into two more readily synthesizable or commercially available precursors. The forward synthesis would then involve a condensation and subsequent cyclization reaction between these two key fragments to construct the desired oxazolo[4,5-b]pyridine scaffold.
Synthesis of Key Precursors to this compound
The successful synthesis of the target compound is highly dependent on the efficient preparation of its core building blocks.
Preparation of Iodinated Aromatic Building Blocks
The primary iodinated precursor required is 3-iodobenzoic acid or one of its activated derivatives, such as 3-iodobenzoyl chloride.
3-Iodobenzoic Acid: This compound can be synthesized through several established methods. One common approach involves the electrophilic iodination of benzoic acid using iodine in the presence of a silver salt and sulfuric acid. prepchem.com Another method is the iodination of 3-carboxyphenylboronic acid with molecular iodine. chemicalbook.com
| Starting Material | Reagents | Key Features | Yield |
| Benzoic Acid | I₂, Silver Sulfate, H₂SO₄ | Direct iodination of the aromatic ring. prepchem.com | 75% prepchem.com |
| 3-Carboxyphenylboronic Acid | I₂, K₂CO₃, MeCN | Iodination via a boronic acid intermediate. chemicalbook.com | Not specified |
| 3-Aminobenzoic Acid | NaNO₂, HCl, KI | Sandmeyer-type reaction via a diazonium salt. | Not specified |
3-Iodobenzoyl Chloride: For the subsequent cyclization reaction, the carboxylic acid is often converted to a more reactive acyl chloride. This is typically achieved by treating 3-iodobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.com The reaction with thionyl chloride is often performed at reflux, and the excess reagent can be removed by distillation. This activated precursor is highly reactive and facilitates the condensation with the amino-hydroxypyridine. guidechem.comsigmaaldrich.com
Synthesis of 2-Amino-3-hydroxypyridine Derivatives for Oxazole Ring Formation
The second key precursor, 2-amino-3-hydroxypyridine, is a critical component for forming the fused pyridine ring system. There are multiple synthetic routes to this intermediate.
A prevalent method involves the reduction of 2-nitro-3-hydroxypyridine. This is typically accomplished through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. google.com An alternative and cost-effective route starts from furfural (B47365), a readily available bio-based chemical. google.compatsnap.comgoogle.com In this multi-step process, furfural undergoes a ring-opening reaction with chlorine or bromine, followed by reaction with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis under basic conditions to yield the desired product. patsnap.comgoogle.com
| Starting Material | Method | Reagents | Yield |
| 3-Hydroxypyridine | Nitration followed by Reduction | 1. Fuming HNO₃, H₂SO₄2. Pd/C, H₂ or Raney Nickel, Hydrazine Hydrate google.com | Not specified |
| Furfural | Ring-opening and Rearrangement | 1. Cl₂ or Br₂2. Ammonium Sulfamate3. Base (for hydrolysis) patsnap.comgoogle.com | >75% patsnap.comgoogle.com |
| Furan-2-carboxylic acid derivative | Reaction with Ammonia | Acid catalyst, Amide-containing solvent google.com | Not specified |
Direct Cyclization Strategies for Oxazolo[4,5-b]pyridine Formation
With the key precursors in hand, the final step is the construction of the oxazolo[4,5-b]pyridine ring system through a cyclization reaction.
Condensation Reactions with Carboxylic Acid Derivatives
The most direct method for forming the oxazole ring is the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its activated form. In this case, 2-amino-3-hydroxypyridine is reacted with 3-iodobenzoic acid or, more commonly, 3-iodobenzoyl chloride. The reaction proceeds via an initial N-acylation of the amino group on the pyridine ring, forming an amide intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final oxazole ring.
Catalyst Systems and Reaction Condition Optimization (e.g., Acid-Catalyzed, Microwave-Assisted)
The efficiency of the cyclization step is highly dependent on the reaction conditions and the catalyst system employed.
Acid Catalysts and Dehydrating Agents: Strong acids that also act as dehydrating agents are commonly used to promote the intramolecular cyclization of the amide intermediate. Polyphosphoric acid (PPA) and its milder alternative, polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), are frequently employed for this transformation. These reactions typically require high temperatures, often in the range of 180-200°C.
Microwave-Assisted Synthesis: To accelerate the reaction and potentially improve yields, microwave irradiation has been explored as an alternative to conventional heating. Microwave-assisted synthesis can significantly reduce reaction times for the formation of heterocyclic systems like oxazolopyridines.
Reaction Condition Optimization:
Activation of Carboxylic Acid: As mentioned, converting the carboxylic acid to an acyl chloride (e.g., with thionyl chloride) significantly enhances its reactivity, allowing the initial acylation to proceed under milder conditions before the high-temperature cyclization step. chemicalbook.com
Solvent Choice: High-boiling point solvents are often required for thermally driven cyclizations using agents like PPA.
Photochemical Methods: For some related heterocyclic systems, photochemical cyclization of azide (B81097) precursors has been reported as a method for ring formation under mild conditions, though this is less common for this specific scaffold. nih.gov
Below is a table summarizing common cyclization conditions for analogous systems.
| Catalyst/Dehydrating Agent | Temperature | Key Features |
| Polyphosphoric Acid (PPA) | High (e.g., 180-200°C) | Strong acid and dehydrating agent, widely used for this type of cyclization. |
| PPSE | High (e.g., 200°C) | A milder alternative to PPA, can lead to higher yields in some cases. |
| Thionyl Chloride (as activator) | Reflux | Used to form the highly reactive acyl chloride precursor. |
| Microwave Irradiation | Varies | Can significantly reduce reaction times. |
Palladium-Catalyzed Arylation Approaches for the 2-Substituted Moiety
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and they have been effectively applied to the synthesis of 2-aryl-substituted oxazolo[4,5-b]pyridines.
The direct C-H arylation of the oxazolo[4,5-b]pyridine core at the C-2 position is an efficient method for introducing the 3-iodophenyl group. This approach avoids the pre-functionalization of the heterocyclic starting material, thereby reducing the number of synthetic steps. Research has demonstrated that the Pd-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine can proceed effectively at mild temperatures, as low as 30 °C, and is compatible with a range of aryl halides, including those with sensitive functional groups. psu.edu
The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like PdCl(C₃H₅)(dppb), a suitable ligand (if necessary), and a base in an appropriate solvent. The choice of these components can significantly influence the reaction's efficiency and selectivity. For instance, the direct arylation of benzoxazole, a related heterocycle, with various aryl bromides has been successfully achieved using a palladium catalyst in eco-friendly carbonate solvents. researchgate.net
A general representation of this reaction is the coupling of oxazolo[4,5-b]pyridine with a 3-iodoaryl precursor, such as 1-iodo-3-nitrobenzene (B31131) or methyl 3-iodobenzoate, in the presence of a palladium catalyst.
Table 1: Examples of Palladium-Catalyzed C-2 Arylation of Azoles
| Heterocycle | Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |
| Benzoxazole | 4-Bromoacetophenone | PdCl(C₃H₅)(dppb) / Cs₂CO₃ | Diethylcarbonate | 85 | researchgate.net |
| Benzoxazole | 3-Bromobenzonitrile | PdCl(C₃H₅)(dppb) / Cs₂CO₃ | Diethylcarbonate | 88 | researchgate.net |
| Thiazole derivative | Iodobenzene | Pd(OAc)₂ / P(o-Tol)₃ / Cs₂CO₃ | Not Specified | High | researchgate.net |
| Oxazolo[4,5-b]pyridine | Aryl Halides | Pd(OAc)₂ | Not Specified | Efficient | psu.edu |
The mechanism of palladium-catalyzed direct C-H arylation is a subject of extensive research. While several pathways have been proposed, the concerted metalation-deprotonation (CMD) mechanism is widely accepted for many azole substrates.
The catalytic cycle generally begins with the activation of the palladium(II) precatalyst to a catalytically active palladium(0) species. This Pd(0) complex then undergoes oxidative addition with the aryl halide (Ar-X), in this case, a 3-iodoaryl precursor, to form a Pd(II)-aryl intermediate.
The key C-H activation step is believed to proceed via a CMD pathway, where the C-H bond of the oxazolo[4,5-b]pyridine at the C-2 position is cleaved with the assistance of a base or an anionic ligand. This step involves the coordination of the heterocycle to the palladium center, followed by the deprotonation of the C-2 proton, leading to the formation of a palladacycle intermediate. The nature of the base and any additives can be crucial in this step. For example, the use of carboxylic acid additives like pivalic acid can act as a proton shuttle, facilitating the C-H activation.
Convergent Synthesis Approaches for this compound
Convergent synthesis, where different fragments of a molecule are synthesized separately and then joined together in the final steps, offers an efficient alternative to linear synthesis. For this compound, a particularly effective convergent strategy is a one-pot reaction.
This one-pot synthesis involves the direct condensation of 2-amino-3-hydroxypyridine with 3-iodobenzoic acid. This reaction is typically promoted by a dehydrating agent or a catalyst. A notable example is the use of silica-supported perchloric acid (HClO₄·SiO₂) as a reusable catalyst. researchgate.netresearchgate.net This method offers several advantages, including high conversion rates, simple workup procedures, and ambient reaction conditions. researchgate.net The reaction proceeds by the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the oxazole ring.
Table 2: One-Pot Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines
| Amine Precursor | Carboxylic Acid | Catalyst | Conditions | Yield | Reference |
| 2-Amino-3-hydroxypyridine | Substituted benzoic acids | HClO₄·SiO₂ | Ambient | Quantitative | researchgate.netresearchgate.net |
| 2-Aminophenol | Benzoic acid derivatives | Not specified | Not specified | Not specified | documentsdelivered.com |
Green Chemistry Principles and Sustainable Synthetic Protocols for Oxazolo[4,5-b]pyridines
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. For the synthesis of oxazolo[4,5-b]pyridines, several sustainable strategies have been explored.
One key area is the use of environmentally benign solvents. Traditional palladium-catalyzed reactions often employ polar aprotic solvents like DMF or NMP, which have toxicity concerns. Research has shown that carbonates, such as diethylcarbonate and propylene (B89431) carbonate, can serve as effective and eco-friendly alternative solvents for the direct arylation of heteroaromatics. psu.eduresearchgate.netrsc.org These solvents are non-toxic and biodegradable. psu.edu Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have also been successfully used for palladium-catalyzed direct arylation of thiophene (B33073) derivatives, offering a biocompatible and air-tolerant reaction medium. acs.org
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govnih.gov This method has been successfully applied to the synthesis of various heterocyclic systems, including isoxazolo[5,4-b]pyridines in water without the need for a catalyst, highlighting its potential for the clean synthesis of related oxazolopyridine scaffolds. nih.govresearchgate.net The synthesis of other pyridine-containing heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines, has also been achieved efficiently under microwave conditions. mdpi.com Furthermore, microwave irradiation in conjunction with polyphosphoric acid esters has been used to synthesize 2-aryl-2-oxazolines, demonstrating the broad applicability of this technology. organic-chemistry.org
Structural Elucidation Methodologies for 2 3 Iodophenyl Oxazolo 4,5 B Pyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 2-(3-iodophenyl)oxazolo[4,5-b]pyridine, a comprehensive NMR analysis would involve a suite of one- and two-dimensional experiments.
Proton NMR Spectroscopic Analysis for Chemical Shift and Coupling Patterns
Proton (¹H) NMR spectroscopy is the initial and most fundamental NMR experiment performed. It provides information on the number of distinct proton environments and their neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons on the pyridine (B92270) and phenyl rings.
The protons of the oxazolo[4,5-b]pyridine (B1248351) core are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling constants (J-values) would allow for the precise assignment of each proton. For instance, the protons on the pyridine ring will show specific splitting patterns (e.g., doublet, triplet, doublet of doublets) due to coupling with their adjacent protons.
The protons of the 3-iodophenyl group will also resonate in the aromatic region. Their chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the oxazole (B20620) ring. The substitution pattern on the phenyl ring will give rise to a distinct set of multiplicities.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: This is a predicted data table based on known values for similar structures, as specific experimental data for the target compound is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Pyridine) | 8.5 - 8.7 | dd | ~5.0, 1.5 |
| H-7 (Pyridine) | 8.2 - 8.4 | dd | ~8.0, 1.5 |
| H-6 (Pyridine) | 7.3 - 7.5 | dd | ~8.0, 5.0 |
| H-2' (Phenyl) | 8.4 - 8.6 | t | ~1.8 |
| H-6' (Phenyl) | 8.1 - 8.3 | ddd | ~7.8, 1.8, 1.0 |
| H-4' (Phenyl) | 7.9 - 8.1 | ddd | ~7.8, 1.8, 1.0 |
| H-5' (Phenyl) | 7.2 - 7.4 | t | ~7.8 |
Carbon-13 NMR Spectroscopic Analysis for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment.
For this compound, the spectrum would show signals for all the carbon atoms in the molecule. The carbons of the oxazolo[4,5-b]pyridine system and the iodophenyl ring would have characteristic chemical shifts. The carbon atom directly bonded to the iodine (C-3') is expected to have a lower chemical shift due to the heavy atom effect of iodine. The quaternary carbons, those without any attached protons, can also be identified, often exhibiting lower intensities.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted data table based on known values for similar structures, as specific experimental data for the target compound is not publicly available.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Oxazole) | 160 - 165 |
| C-3a (Oxazole/Pyridine Fusion) | 150 - 155 |
| C-7a (Oxazole/Pyridine Fusion) | 140 - 145 |
| C-5 (Pyridine) | 145 - 150 |
| C-7 (Pyridine) | 120 - 125 |
| C-6 (Pyridine) | 115 - 120 |
| C-1' (Phenyl) | 130 - 135 |
| C-2' (Phenyl) | 135 - 140 |
| C-3' (Phenyl) | 90 - 95 |
| C-4' (Phenyl) | 130 - 135 |
| C-5' (Phenyl) | 125 - 130 |
| C-6' (Phenyl) | 130 - 135 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing out the spin systems within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the connectivity between different fragments of the molecule, such as the connection between the phenyl ring and the oxazole ring, and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. While less critical for a rigid aromatic system like this compound, it can confirm through-space proximities between protons on the different ring systems.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.
Electrospray Ionization (ESI) and Other Ionization Techniques
Electrospray Ionization (ESI) is a soft ionization technique commonly used in HRMS. It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is ideal for accurately determining the molecular weight of the parent molecule. For this compound, ESI-HRMS would be expected to show a prominent ion corresponding to [C₁₂H₇IN₂O + H]⁺. The high resolution of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental formulas.
Fragmentation Pathway Analysis for Structural Features
While soft ionization is used for molecular formula determination, fragmentation of the molecule can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to provide structural information. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to confirm the presence of specific structural motifs.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
No experimental Infrared (IR) spectroscopy data for this compound has been found in published scientific literature. As such, a table of characteristic absorption bands and their corresponding functional groups for this specific compound cannot be generated.
X-ray Crystallography for Definitive Solid-State Structure Determination
There are no publicly available X-ray crystallography studies for this compound. Consequently, information regarding its crystal structure, including the methodologies for its determination and the detailed analysis of its molecular conformation and intermolecular interactions, is not available.
Crystal Growth and Optimization Strategies
No published methods for the crystal growth and optimization of this compound could be located.
Data Collection, Refinement, and Interpretation of Bond Parameters
Without a determined crystal structure, there is no crystallographic data to report. Therefore, tables of bond lengths, bond angles, and torsion angles for this compound cannot be provided.
Analysis of Molecular Conformation and Intermolecular Interactions in the Crystal Lattice
A detailed analysis of the molecular conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, is contingent on the availability of X-ray crystallography data, which is currently not available for this compound.
Computational and Theoretical Investigations of 2 3 Iodophenyl Oxazolo 4,5 B Pyridine
Electronic Structure Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 2-(3-Iodophenyl)oxazolo[4,5-b]pyridine, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are employed to elucidate its fundamental electronic properties. nih.govajchem-a.comniscair.res.in
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the key geometrical parameters include bond lengths, bond angles, and dihedral angles.
The rotational freedom around the single bond connecting the phenyl ring and the oxazolo[4,5-b]pyridine (B1248351) core gives rise to different conformers. Conformational analysis is performed to identify the most stable conformer, which is crucial for understanding the molecule's properties. The dihedral angle between the phenyl and oxazolo-pyridine ring systems is a critical parameter. A planar conformation might be favored due to extended π-conjugation, but steric hindrance from the iodine atom could lead to a twisted geometry. DFT calculations can predict the energy differences between these conformers and the rotational energy barrier.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| C-O (oxazole) | ~1.36 Å | |
| C=N (oxazole) | ~1.31 Å | |
| Bond Angle | C-C-I (phenyl) | ~120° |
| C-O-C (oxazole) | ~105° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would require specific computational runs.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazolo[4,5-b]pyridine system and the iodine atom, while the LUMO is likely distributed over the fused heterocyclic ring and the phenyl ring. The distribution of these orbitals dictates the sites for electrophilic and nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).
Table 2: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.27 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.98 |
| Chemical Hardness (η) | 2.135 |
| Electronegativity (χ) | 4.115 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. ajchem-a.comnih.gov
Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, UV-Vis, Fluorescence)
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.netrsc.orgmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. mdpi.comchemicalbook.com
NMR Spectroscopy: Calculations can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.com By comparing the calculated shifts with experimental data, the molecular structure can be confirmed. Deviations between computed and experimental shifts can provide insights into solvent effects and intermolecular interactions.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths (f). youtube.com For this molecule, transitions are expected to be of π→π* and n→π* character, arising from the conjugated system. The calculations help in assigning the observed absorption bands to specific electronic excitations. rsc.org
Fluorescence Spectroscopy: The simulation of emission spectra can be achieved by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). This provides information about the fluorescence wavelength and the Stokes shift (the difference between the absorption and emission maxima).
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide information on conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). For this compound, MD simulations could be used to explore its conformational landscape in solution, assessing the stability of different conformers and the timescale of transitions between them.
Reaction Mechanism Studies and Transition State Analysis via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. nih.gov For the synthesis of this compound, which could be formed, for example, by the cyclization of a 2-amino-3-hydroxypyridine (B21099) with 3-iodobenzoic acid, DFT calculations can be used to map out the entire reaction pathway. clockss.org This involves:
Identifying the structures of reactants, intermediates, and products.
Locating the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface.
Calculating the activation energies (the energy difference between the reactants and the transition state), which determine the reaction rate.
This analysis provides a detailed, step-by-step understanding of how the reaction proceeds, which is crucial for optimizing reaction conditions. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Analogues (theoretical aspects)
The framework of this compound can be systematically modified to tune its properties for specific applications, such as in medicinal chemistry or materials science. google.com Theoretical Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are used to understand how changes in the molecular structure affect its biological activity or physical properties. dmed.org.ua
By creating a virtual library of analogues—for instance, by varying the substituent on the phenyl ring (e.g., replacing iodine with other halogens, or with electron-donating or electron-withdrawing groups) or by modifying the oxazolo-pyridine core—and calculating their electronic and structural properties, it is possible to build predictive models. dmed.org.ua These models, often based on Quantitative Structure-Activity Relationship (QSAR) techniques, correlate calculated molecular descriptors (like HOMO/LUMO energies, dipole moment, molecular shape, etc.) with observed activities or properties. This allows for the rational design of new compounds with enhanced characteristics before undertaking their synthesis, saving time and resources.
Computational Scrutiny of this compound Eludes Public Research Domain
While the broader family of oxazolo[4,5-b]pyridines and related heterocyclic systems have been the subject of both experimental and computational studies, a specific focus on the 2-(3-Iodophenyl) derivative is conspicuously absent from accessible scientific literature. This leaves a gap in the understanding of how the iodine substituent at the meta position of the phenyl ring influences the molecule's electronic structure and its behavior upon protonation.
General Insights from Related Computational Studies
Computational chemistry, primarily through Density Functional Theory (DFT), has become a powerful tool for predicting the behavior of molecules, including their protonation affinities and the resulting electronic redistributions. Studies on analogous compounds, such as other 2-aryloxazolo[4,5-b]pyridines and imidazo[4,5-b]pyridines, provide a foundational understanding of the likely behavior of the title compound.
In these related systems, computational analyses have consistently identified the two most probable sites for protonation: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom within the five-membered oxazole (B20620) or imidazole (B134444) ring. The relative basicity of these two sites, and thus the preferred location of protonation, is finely tuned by the nature and position of substituents on the aromatic rings. Generally, electron-donating groups tend to enhance the basicity of the heterocyclic system, while electron-withdrawing groups diminish it.
The Unexplored Territory of this compound
For this compound, a comprehensive computational study would be required to elucidate the specific effects of the iodo-substituent. Such an investigation would typically involve:
Optimization of Molecular Geometry: Calculating the most stable three-dimensional structures of the neutral molecule and its various protonated forms.
Determination of Protonation Sites and Affinities: Calculating the energy changes associated with adding a proton to each potential basic site (the pyridine and oxazole nitrogens). The site with the most negative proton affinity would be the most favorable for protonation.
Analysis of Electronic Structure: Examining the distribution of electron density through calculations of atomic charges and molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO). This would reveal how the iodine atom and protonation perturb the electronic communication within the molecule.
Without such dedicated studies, any discussion on the specific computational and theoretical aspects of this compound remains speculative and based on analogies to related but distinct chemical entities. The generation of specific data tables detailing these properties for the title compound is therefore not possible based on currently available scientific literature.
Reactivity and Advanced Derivatization of 2 3 Iodophenyl Oxazolo 4,5 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the Iodophenyl Moiety
The presence of an iodine atom on the phenyl ring of 2-(3-Iodophenyl)oxazolo[4,5-b]pyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of diverse molecular fragments.
Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl structures and other C-C bonds. In the context of this compound, this reaction facilitates the coupling of the iodophenyl moiety with various boronic acids or their corresponding esters. This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's efficiency and yield.
For instance, the coupling of halo-substituted pyridines with arylboronic acids has been successfully achieved using palladium catalysts. researchgate.netyoutube.com While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of aryl iodides in Suzuki-Miyaura couplings suggests that it would readily participate in such transformations. The reaction would involve the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. The general conditions for such reactions often involve catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane or toluene.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 90-110 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |
Sonogashira Coupling for Introduction of Alkynyl Groups
The Sonogashira coupling provides a reliable method for the introduction of alkyne functionalities onto aromatic rings. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov The iodo-substituent on this compound makes it an ideal candidate for this transformation.
The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl iodide. Reductive elimination then yields the desired alkynylated product. Common catalysts include Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI), with an amine base such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA) often serving as both the base and the solvent.
Heck Coupling for Alkenylation
The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. youtube.comstackexchange.com This reaction allows for the introduction of vinyl groups onto the phenyl ring of this compound.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and regenerates the active palladium catalyst. youtube.com A variety of alkenes, including acrylates, styrenes, and other vinyl compounds, can be utilized in this reaction. A study on the synthesis of substituted oxazolo[4,5-b]pyridine (B1248351) derivatives demonstrated the use of a Heck reaction to introduce a carboxylic acid moiety on the pyridine (B92270) framework of a bromo-substituted precursor. nih.gov This suggests that the iodo-substituted phenyl ring of the target compound would be even more reactive under similar conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines from aryl halides. This reaction is catalyzed by palladium complexes with specialized phosphine ligands and utilizes a strong base. The this compound is an excellent substrate for this transformation, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the phenyl ring.
The reaction mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the catalyst. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing excellent results.
Direct Functionalization of the Oxazolo[4,5-b]pyridine Core
Beyond the derivatization at the iodophenyl moiety, the heterocyclic oxazolo[4,5-b]pyridine core itself can undergo chemical modifications. The electronic nature of this fused ring system, influenced by the nitrogen atoms of both the pyridine and oxazole (B20620) rings, dictates its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The oxazolo[4,5-b]pyridine ring system is generally considered electron-deficient due to the presence of the electronegative nitrogen atoms. This characteristic makes electrophilic aromatic substitution reactions challenging, as the ring is deactivated towards attack by electrophiles. However, under forcing conditions or with highly reactive electrophiles, substitution may occur. The position of substitution would be directed by the combined electronic effects of the fused rings.
Conversely, the electron-deficient nature of the pyridine ring within the oxazolo[4,5-b]pyridine core makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). This is particularly true at the positions ortho and para to the pyridine nitrogen (C4 and C6), where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom. If a suitable leaving group, such as a halogen, were present on the pyridine ring of the oxazolo[4,5-b]pyridine core, it could potentially be displaced by a variety of nucleophiles.
Furthermore, the reactivity of the oxazolo[4,5-b]pyridine core can be influenced by the substituent at the 2-position. The 3-iodophenyl group, being an electron-withdrawing group, would further deactivate the entire heterocyclic system towards electrophilic attack while potentially enhancing its susceptibility to nucleophilic attack. While specific studies on the direct functionalization of this compound are limited, the general principles of reactivity for pyridine and related heterocycles provide a framework for predicting its behavior.
Metalation and Subsequent Trapping Reactions
Directed ortho-Metalation:
The oxazolo[4,5-b]pyridine system contains nitrogen atoms that can act as directing metalation groups (DMGs). The pyridine nitrogen, in particular, is known to direct lithiation to the C4 position. It is conceivable that the oxazole nitrogen could also direct metalation. The reaction of this compound with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures would likely result in the deprotonation of the pyridine ring, most probably at the C4 position due to the directing effect of the pyridine nitrogen and the activating effect of the fused oxazole ring.
The resulting organolithium species can then be trapped with various electrophiles to introduce new functional groups.
Table 1: Plausible Metalation and Trapping Reactions of this compound
| Electrophile | Plausible Product |
| DMF | This compound-4-carbaldehyde |
| CO₂ | This compound-4-carboxylic acid |
| I₂ | 4-Iodo-2-(3-iodophenyl)oxazolo[4,5-b]pyridine |
| (CH₃)₃SiCl | 4-(Trimethylsilyl)-2-(3-iodophenyl)oxazolo[4,5-b]pyridine |
This table represents predicted outcomes based on established principles of directed ortho-metalation in related heterocyclic systems. harvard.edubaranlab.orgnih.gov
Palladium-Catalyzed C-H Functionalization:
Another avenue for metalation involves palladium-catalyzed C-H activation. This methodology has been successfully applied to functionalize the C2 position of the oxazole ring in related oxazolo[5',4':4,5]pyrano[2,3-b]pyridines. nih.govwikipedia.org By analogy, direct C-H arylation of this compound at a suitable position on the pyridine ring could be achieved using a palladium catalyst and an appropriate aryl halide.
Chemical Modifications at the Pyridine Nitrogen (e.g., Alkylation, Acylation)
The nitrogen atom of the pyridine ring in this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions to form pyridinium (B92312) salts.
N-Alkylation:
Quaternization of the pyridine nitrogen can be achieved by reacting the parent compound with alkyl halides. For instance, treatment of the related 2-(2-thienyl)oxazolo[4,5-b]pyridine with methyl iodide in benzene (B151609) results in the formation of the corresponding N-methylpyridinium iodide. researchgate.net Similar reactivity is expected for this compound. The reaction conditions, such as solvent and temperature, can influence the efficiency of N-alkylation. Studies on other azolo-fused heterocycles have shown that solvent choice can direct the site of alkylation when multiple nitrogen atoms are present. mdpi.com
N-Acylation:
Acylation of the pyridine nitrogen can be accomplished using acyl halides or anhydrides. This reaction would lead to the formation of N-acylpyridinium salts, which are typically more reactive than their alkylated counterparts and can serve as intermediates for further transformations.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Product Type |
| Methyl iodide | N-Methylpyridinium iodide salt |
| Benzyl bromide | N-Benzylpyridinium bromide salt |
| Acetyl chloride | N-Acetylpyridinium chloride salt |
| Benzoyl chloride | N-Benzoylpyridinium chloride salt |
This table illustrates expected products from the chemical modification of the pyridine nitrogen.
Ring-Opening and Cyclization Reactions of the Oxazole Moiety
The oxazole ring in the this compound scaffold can undergo ring-opening reactions under certain conditions, providing a pathway to other heterocyclic systems or functionalized aminopyridines.
Ring-Opening with Nucleophiles:
While specific examples for this compound are scarce, related oxazolopyridinium salts have been shown to react with nucleophiles, leading to cleavage of the oxazole ring. organic-chemistry.org For example, treatment of 6-nitrooxazolo[3,2-a]pyridinium salts with water leads to hydrolytic cleavage of the oxazole fragment. organic-chemistry.org It is plausible that activation of the pyridine ring in this compound, for instance through N-alkylation, would render the oxazole ring more susceptible to nucleophilic attack and subsequent ring-opening.
In a related study, 2-(2-oxopropyl- and 2-oxo-2-phenylethylthio)oxazolo[4,5-b]pyridine derivatives undergo ring transformations in reactions with N-containing nucleophiles. documentsdelivered.com This suggests that the oxazole ring can be a reactive component for constructing new heterocyclic frameworks.
Rearrangement and Cyclization:
In some instances, the oxazole ring can participate in rearrangement reactions. For example, base-promoted Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridines, a related heterocyclic system. nih.gov While this is an isoxazole (B147169) rather than an oxazole, it highlights the potential for skeletal rearrangements in such fused systems.
Synthesis of Diverse Analogues and Derivatives of this compound for SAR Exploration
The 3-iodophenyl moiety is a key functional handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for extensive structure-activity relationship (SAR) studies, which are crucial in drug discovery. scienceopen.comresearchgate.netnih.govwikipedia.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. libretexts.orgharvard.edu this compound can be coupled with a diverse range of aryl, heteroaryl, or vinyl boronic acids or esters to generate a library of analogues with different substituents at the 3-position of the phenyl ring.
Heck Reaction:
The Heck reaction provides a means to introduce alkenyl groups. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes in the presence of a palladium catalyst would yield styrenyl-type derivatives.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting the aryl iodide with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This introduces a linear alkyne linker, which can be valuable for probing specific interactions in biological targets.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be used to couple this compound with a wide array of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles, thereby introducing diverse amino functionalities.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for SAR Exploration
| Reaction | Coupling Partner | Resulting Linkage |
| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl-Aryl) |
| Heck | Alkene | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | R-NH₂ | C-N (Aryl-Amino) |
This table summarizes key cross-coupling reactions for derivatizing the 3-iodophenyl group.
The synthesis of such analogues is critical for optimizing the biological activity of lead compounds. For example, SAR studies on related oxazolo[4,5-b]pyridines have been instrumental in the discovery of novel SIRT1 activators. scienceopen.comresearchgate.netnih.gov The systematic variation of substituents on the phenyl ring can provide valuable insights into the electronic and steric requirements for target binding and efficacy.
Advanced Research Applications and Future Directions of 2 3 Iodophenyl Oxazolo 4,5 B Pyridine
Exploration as a Privileged Scaffold in Ligand Design and Coordination Chemistry
The oxazolo[4,5-b]pyridine (B1248351) scaffold is recognized as a privileged structure in the design of ligands for coordination chemistry. The nitrogen atoms within the fused heterocyclic system, particularly the pyridine (B92270) nitrogen and the oxazole (B20620) nitrogen, possess lone pairs of electrons that can coordinate with metal ions, making it a bidentate chelating ligand.
Chelation Properties and Metal Binding Studies (Theoretical and Mechanistic)
The chelation capability of the oxazolo[4,5-b]pyridine core is fundamental to its role in coordination chemistry. The nitrogen atoms of the pyridine and oxazole rings can act as electron-pair donors, forming stable complexes with a variety of transition metals. The geometry and electronic properties of the resulting metallacycles are influenced by the nature of the metal ion and the substituents on the ligand.
Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the coordination behavior of such ligands. For the analogous and well-studied imidazo[4,5-b]pyridine scaffold, DFT analysis has elucidated the electronic structures and thermodynamic stabilities of its metal complexes. These studies have highlighted the primary binding sites and the influence of substituents on coordination affinity. Similar computational approaches can be applied to 2-(3-iodophenyl)oxazolo[4,5-b]pyridine to model its interaction with different metal centers. Such studies would help in understanding the stability, and electronic and photophysical properties of the resulting complexes.
The coordination chemistry of related triazolopyridine ligands has been extensively investigated, revealing a rich structural diversity in their complexes with iron(II), cobalt(II), nickel(II), and copper(II). rsc.org These complexes exhibit various coordination modes, including bidentate and unidentate binding, leading to the formation of mononuclear, dinuclear, and polymeric structures. rsc.org The 3-(2-pyridyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine ligand, for instance, forms N2,Npyr bidentate chelates, which can further assemble into more complex architectures. rsc.org Based on these findings, it is conceivable that this compound would exhibit similar versatility in its coordination behavior, acting as a robust building block for constructing novel metal-organic frameworks (MOFs) and coordination polymers with potentially interesting magnetic, optical, or catalytic properties.
Application in Homogeneous and Heterogeneous Catalysis (e.g., as a ligand in transition metal catalysis)
The ability of this compound to form stable complexes with transition metals makes it a promising candidate for applications in catalysis. Transition metal complexes are pivotal in a vast array of organic transformations, and the ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. mdpi.com
The oxazolopyridine core can stabilize various transition metal centers, such as palladium, ruthenium, copper, and iron, which are known to catalyze a wide range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. nih.govrsc.org The electronic properties of the ligand, which can be modulated by substituents on the phenyl ring, can influence the electron density at the metal center, thereby affecting its catalytic performance.
The presence of the 3-iodophenyl group offers a strategic advantage for the development of novel catalytic systems. This iodo-substituent can be utilized in several ways. For instance, it can serve as a handle for anchoring the ligand onto a solid support, leading to the development of heterogeneous catalysts. Heterogenization of homogeneous catalysts is a key area of research as it facilitates catalyst recovery and reuse, making industrial processes more sustainable and cost-effective.
Furthermore, the iodo-group itself can participate in catalytic cycles or be transformed into other functional groups that can modulate the catalytic activity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could be employed to further functionalize the phenyl ring, creating a library of ligands with fine-tuned steric and electronic properties for specific catalytic applications. nih.govrsc.orgmdpi.com The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki-Miyaura cross-coupling reactions has been reported, demonstrating the utility of related heterocyclic scaffolds in developing ligands for catalysis. nih.gov
Utilization as a Building Block in Complex Polyheterocyclic System Synthesis
The this compound molecule is an excellent building block for the synthesis of more complex polyheterocyclic systems. The presence of multiple reaction sites—the oxazolopyridine core and the iodophenyl moiety—allows for a variety of chemical transformations to construct intricate molecular architectures.
The iodo-group on the phenyl ring is particularly valuable for its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the facile introduction of diverse substituents and the construction of extended π-conjugated systems. For instance, Suzuki coupling reactions of related bromo- and iodo-substituted heterocycles have been extensively used to synthesize biaryl and polyaryl compounds with interesting photophysical and electronic properties. rsc.orgmdpi.com
Moreover, the oxazolo[4,5-b]pyridine core itself can be a platform for further functionalization. While the core is generally stable, under specific conditions, the oxazole ring can be opened or the pyridine ring can be further substituted, leading to the formation of novel heterocyclic systems. The synthesis of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been achieved through click chemistry, showcasing the versatility of this scaffold in constructing complex molecules. nih.gov
The combination of a reactive iodophenyl group and a versatile heterocyclic core makes this compound a valuable precursor for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. For example, the synthesis of novel polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been achieved through a diversity-oriented synthesis strategy involving Ugi-Zhu and click reactions, starting from functionalized building blocks. nih.gov A similar strategic approach could be envisioned for this compound to generate libraries of complex polyheterocyclic compounds.
Role in the Development of New Organic Materials (Theoretical Design Principles)
The design of new organic materials with tailored optical and electronic properties is a rapidly advancing field, driven by the demand for next-generation electronics, photonics, and sensing technologies. The this compound scaffold possesses several features that make it an attractive candidate for the theoretical design and eventual synthesis of novel organic materials.
Design for Optoelectronic Applications (e.g., organic semiconductors)
Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular structure and packing of the organic semiconductor.
The this compound core provides a rigid, planar, and π-conjugated system, which are desirable features for efficient charge transport. The extended π-system facilitates the delocalization of electrons, leading to smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key requirement for organic semiconductors.
Theoretical design principles for new organic materials often involve computational modeling to predict their electronic properties and solid-state packing. By systematically modifying the structure of this compound, for example, by replacing the iodo-substituent with various electron-donating or electron-withdrawing groups via cross-coupling reactions, it is possible to tune the HOMO and LUMO energy levels. This allows for the rational design of materials with specific charge-injection and charge-transport properties suitable for different optoelectronic applications.
The presence of the heavy iodine atom could also be exploited. While often considered a synthetic handle, heavy atoms can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence. This could be a design principle for developing new phosphorescent emitters for OLEDs.
Photophysical Studies and Electronic Property Modulation (theoretical)
The photophysical properties of organic molecules, such as their absorption and emission spectra, fluorescence quantum yields, and lifetimes, are central to their application in optical devices and as fluorescent probes. The this compound scaffold is expected to exhibit interesting photophysical behavior due to its extended π-conjugation.
Theoretical calculations can provide valuable insights into the electronic transitions responsible for the absorption and emission of light. Time-dependent DFT (TD-DFT) is a powerful tool for predicting the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities.
The electronic properties of the oxazolopyridine core can be significantly modulated by the substituent on the phenyl ring. The iodo-group, being a halogen, has both inductive and resonance effects that can influence the electron distribution within the molecule. Replacing the iodine with other functional groups can lead to a systematic tuning of the photophysical properties. For instance, introducing strong electron-donating groups, such as amino or alkoxy groups, would likely lead to a red-shift in the absorption and emission spectra due to a more pronounced intramolecular charge transfer (ICT) character in the excited state. Conversely, electron-withdrawing groups would be expected to cause a blue-shift.
The photophysical properties of related N-substituted benzothiadiazoles have been extensively studied, revealing that their fluorescence and solvatochromic properties are highly dependent on the nature of the substituents. nih.gov These studies provide a framework for the rational design of novel fluorescent materials based on the this compound scaffold with tailored emission colors and environmental sensitivity.
Application as a Chemical Probe or Label in Mechanistic Biological Research
The strategic placement of an iodine atom on the phenyl ring makes this compound an exceptionally valuable precursor for the development of chemical probes for biological research. Such probes are instrumental in identifying biological targets, elucidating metabolic pathways, and understanding molecular-level interactions.
The iodophenyl moiety is a versatile chemical handle for introducing various labels, including radioisotopes and fluorescent tags.
Radiolabeled Analogues: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This process, known as radioiodination, would yield a radiolabeled version of the molecule suitable for various biological assays. For instance, [¹²⁵I]this compound could be used in radioligand binding assays to identify and characterize its affinity for specific receptors or enzymes. Furthermore, analogues labeled with positron-emitting isotopes like ¹²⁴I could potentially be developed as imaging agents for Positron Emission Tomography (PET), allowing for the non-invasive visualization of its biological targets in vivo.
Fluorescent Analogues: The oxazolo[4,5-b]pyridine core itself possesses inherent fluorescence properties that are sensitive to the electronic nature of its substituents. researchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups can modulate the photophysical properties, including absorption and emission spectra. researchgate.net The iodophenyl group serves as an ideal site for the introduction of fluorophores through palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling could be employed to attach a terminal alkyne bearing a fluorescent dye, creating a highly specific and traceable molecular probe for applications in fluorescence microscopy and bioimaging. nih.gov The development of such probes allows for real-time tracking of the molecule within living cells. nih.gov
While direct mechanistic studies on this compound are not extensively documented, research on the broader oxazolo[4,5-b]pyridine and related scaffolds provides significant insights into its potential biological interactions. Derivatives of the oxazolopyridine family have been identified as potent inhibitors of various enzymes and modulators of receptors.
For example, novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have been synthesized and shown to be effective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in inflammatory pathways. nih.gov Similarly, the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold has been explored for its inhibitory activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a critical protein in angiogenesis. mdpi.comnih.gov
Molecular docking studies on these related compounds have helped to elucidate their binding modes. mdpi.comresearchgate.net These studies suggest that the heterocyclic core often engages in crucial hydrogen bonding interactions within the active site of the target protein. The 2-phenyl substituent, in this case, the 3-iodophenyl group, typically extends into a hydrophobic pocket. The iodine atom itself could participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Therefore, this compound is a promising candidate for modulating the activity of various kinases and receptors, with its interactions driven by a combination of hydrogen bonds, hydrophobic interactions, and potential halogen bonding.
Development of Novel Synthetic Methodologies Employing this compound as a Key Substrate
The true synthetic versatility of this compound lies in the reactivity of its carbon-iodine bond. This feature makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone techniques in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.orglibretexts.org By employing this compound as a starting material, chemists can rapidly generate large libraries of diverse analogues for structure-activity relationship (SAR) studies.
The primary cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters to form biaryl structures. mdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. libretexts.orgwikipedia.orgorganic-chemistry.org
Heck Coupling: Reaction with alkenes to form new substituted alkenes. nih.govorganic-chemistry.orgthieme-connect.de
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.
The ability to perform these transformations allows for systematic modification of the 3-position of the phenyl ring, enabling a thorough exploration of the chemical space around the oxazolo[4,5-b]pyridine core.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | 2-(3-Arylphenyl)oxazolo[4,5-b]pyridine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 2-(3-(Alkynyl)phenyl)oxazolo[4,5-b]pyridine |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand (e.g., P(o-tol)₃) + Base | 2-(3-(Alkenyl)phenyl)oxazolo[4,5-b]pyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base | 2-(3-(Amino)phenyl)oxazolo[4,5-b]pyridine |
Emerging Research Frontiers for Oxazolo[4,5-b]pyridine Architectures
The oxazolo[4,5-b]pyridine scaffold is at the forefront of several emerging research areas, driven by its versatile biological activity and interesting physicochemical properties.
Novel Therapeutics: Beyond their established roles, oxazolopyridine derivatives are being investigated for new therapeutic applications. Research has highlighted their potential as antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov There is also growing interest in their application as inhibitors of key enzymes in cancer and immunology, such as indoleamine 2,3-dioxygenase 1 (IDO1), where related triazolopyridine scaffolds have shown promise. nih.gov
Materials Science and Photophysics: The fluorescence behavior of oxazolo[4,5-b]pyridines is an area of active investigation. researchgate.netresearchgate.net By rationally designing substituents, it is possible to fine-tune their emission wavelengths, quantum yields, and environmental sensitivity. This opens up possibilities for their use as organic light-emitting diode (OLED) materials, fluorescent sensors for ions or small molecules, and components in advanced imaging systems.
Advanced Synthetic Strategies: While cross-coupling reactions on pre-formed scaffolds are powerful, an emerging frontier is the development of more efficient and novel methods for constructing the core oxazolo[4,5-b]pyridine ring system itself. researchgate.net Researchers are exploring new catalytic cycles and one-pot procedures that start from simpler, more readily available precursors to build molecular complexity rapidly, which can accelerate the discovery of new functional molecules. researchgate.net
Conclusion and Future Outlook
Summary of Academic Research Directions for 2-(3-Iodophenyl)oxazolo[4,5-b]pyridine
While dedicated research on this compound is not extensively documented, the existing literature on related oxazolopyridines and aryl iodides points toward several promising research trajectories. The primary academic interest in this compound is likely to be as a versatile building block in organic synthesis, driven by the strategic placement of the iodine atom.
Key Research Directions:
Medicinal Chemistry: The oxazolo[4,5-b]pyridine (B1248351) nucleus is recognized as a "privileged scaffold" in drug discovery, forming the core of molecules with a wide range of biological activities. nih.govresearchgate.net The iodinated phenyl group on this scaffold serves as a handle for introducing diverse functionalities through well-established cross-coupling reactions. This would allow for the systematic exploration of structure-activity relationships (SAR) in various therapeutic areas. For instance, derivatives of the oxazolo[4,5-b]pyridine core have been investigated for their potential as anti-inflammatory agents, analgesics, and kinase inhibitors. google.com The 3-iodophenyl substituent provides a vector for modifying the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles.
Materials Science: The photophysical properties of 2-aryl-oxazolo[4,5-b]pyridine derivatives have been a subject of investigation. nih.gov The core structure can exhibit interesting fluorescence characteristics, which can be tuned by the nature of the substituent on the phenyl ring. The presence of a heavy iodine atom in this compound could potentially lead to interesting photophysical phenomena, such as enhanced intersystem crossing and phosphorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) and as a photosensitizer.
Catalysis: While less explored, the nitrogen atoms within the oxazolo[4,5-b]pyridine ring system could act as ligands for metal catalysts. The synthesis of novel pincer-type ligands incorporating this heterocyclic core could be a viable research direction. The iodophenyl group could also be a precursor to organometallic species with potential catalytic activity.
A summary of the primary research areas for this compound is presented in the table below.
| Research Area | Focus | Potential Applications |
| Medicinal Chemistry | Synthesis of novel derivatives via cross-coupling reactions. | Development of new therapeutic agents (e.g., kinase inhibitors, anti-inflammatory drugs). |
| Materials Science | Investigation of photophysical properties. | Organic electronics (OLEDs), photosensitizers, fluorescent probes. |
| Catalysis | Design of novel ligands and organometallic complexes. | Homogeneous and heterogeneous catalysis. |
Identification of Remaining Challenges and Unexplored Avenues in its Chemistry
The limited specific research on this compound means that its chemistry is largely an open field for exploration, presenting both challenges and opportunities.
Remaining Challenges:
Synthesis Optimization: While general methods for the synthesis of the oxazolo[4,5-b]pyridine core exist, optimizing a scalable and high-yielding synthesis of the 2-(3-iodophenyl) derivative is a primary challenge. The synthesis would likely involve the condensation of 2-amino-3-hydroxypyridine (B21099) with 3-iodobenzoic acid or a derivative thereof. Reaction conditions would need to be carefully controlled to avoid side reactions and ensure good purity of the final product.
Reactivity and Stability: The reactivity of the oxazolo[4,5-b]pyridine ring system, particularly in the presence of the iodophenyl group, needs to be systematically studied. Potential challenges include the stability of the oxazole (B20620) ring under various reaction conditions and the chemoselectivity of reactions targeting either the iodophenyl group or the heterocyclic core.
Characterization: A thorough spectroscopic and structural characterization of this compound and its derivatives is essential. This includes detailed NMR, mass spectrometry, and single-crystal X-ray diffraction studies to unequivocally establish their structures.
Unexplored Avenues:
Palladium-Catalyzed Cross-Coupling Reactions: The true synthetic utility of this compound lies in its potential as a substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these would lead to a new class of derivatives with potentially interesting properties. A systematic investigation into the scope and limitations of these reactions with this specific substrate is a major unexplored avenue.
Photophysical Studies: A detailed investigation into the absorption and emission properties of this compound is warranted. nih.gov This would involve studying its behavior in different solvents and as a solid, as well as computational studies to understand its electronic transitions.
Biological Screening: A broad biological screening of this compound and its simple derivatives could uncover unexpected biological activities, providing a starting point for new drug discovery programs.
Prospective Research Trajectories for Enhancing its Utility in Chemical Science
To fully unlock the potential of this compound, future research should be directed towards a multi-pronged approach that combines synthetic innovation with in-depth characterization and application-oriented studies.
Future Research Trajectories:
Development of a Synthetic Toolbox: A key goal should be the development of a robust and versatile synthetic toolbox based on this compound. This would involve establishing optimized protocols for a variety of cross-coupling reactions, allowing for the rapid and efficient generation of diverse libraries of compounds for screening in medicinal chemistry and materials science.
Computational Modeling: In silico studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. nih.gov Such studies can guide synthetic efforts and help in the rational design of molecules with desired properties.
Exploration of Novel Biological Targets: Beyond the established areas of interest for oxazolopyridines, future research could explore the potential of derivatives of this compound to interact with novel biological targets. This could be achieved through high-throughput screening and mechanism-of-action studies.
Functional Materials Development: Research could focus on incorporating this molecule into larger polymeric or supramolecular structures to create new functional materials. The iodophenyl group could be used as a reactive site for polymerization or for anchoring the molecule to surfaces.
Q & A
Q. What are the optimized synthetic routes for 2-(3-Iodophenyl)oxazolo[4,5-b]pyridine?
A silica-supported, perchloric acid-catalyzed one-pot benzoylation method under ambient conditions is widely used. This approach employs 2-amino-3-hydroxypridine and iodobenzoyl derivatives as precursors, with HClO₄/SiO₂ (5 mol%) in methanol. Reaction progress is monitored via TLC, and the catalyst is recovered via filtration. Yields exceeding 85% are achievable, with purification by acetonitrile recrystallization .
Q. How are structural and purity characteristics validated for this compound?
Comprehensive characterization includes:
Q. What in vitro assays evaluate its antibacterial activity?
Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive pathogens like Staphylococcus aureus (MRSA). MIC values for oxazolo[4,5-b]pyridine derivatives typically range from 4–32 µg/mL, with lower values indicating higher potency .
Q. How do substituents on the phenyl ring influence bioactivity?
Comparative MIC studies show electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial activity, while electron-donating groups (e.g., -OCH₃) reduce efficacy. The 3-iodo substituent improves membrane penetration due to its hydrophobic character .
Advanced Research Questions
Q. How can regioselectivity in synthesis be predicted and optimized?
Density functional theory (DFT) at B3LYP/6-311G++(d,p) calculates local nucleophilicity indices (Nₖ) to predict reactive sites. For example, the 3-position of the phenyl ring exhibits higher Nₖ, favoring iodination at this site .
Q. What computational methods elucidate structure-activity relationships (SAR)?
Q. How does solvent polarity affect photophysical properties?
Solvatochromic studies reveal a single emission band in both aprotic (e.g., acetonitrile) and protic (e.g., methanol) solvents, with Stokes shifts increasing in polar solvents due to dipole relaxation. No twisted intramolecular charge transfer (TICT) is observed, unlike imidazole analogs .
Q. What mechanistic insights explain discrepancies in MIC data across studies?
Variability arises from differences in bacterial strains (e.g., efflux pump expression) and assay conditions (e.g., agar vs. broth). Controlled studies using isogenic mutant strains (e.g., S. aureus NorA knockout) can isolate resistance mechanisms .
Q. How does the iodine atom influence electronic properties?
Hirshfeld surface analysis and electrostatic potential maps show the iodine atom enhances electron-deficient regions on the oxazole ring, facilitating π-π stacking with aromatic residues in target enzymes. This is validated via UV-Vis spectroscopy (redshift in λₘₐₐ) .
Q. Can palladium-catalyzed cross-coupling reactions diversify this scaffold?
Suzuki-Miyaura reactions with aryl boronic acids replace the iodine atom with aryl/heteroaryl groups (e.g., 4-cyanophenyl). Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C, achieving yields >75% .
Methodological Notes
- Contradiction Analysis : Conflicting MIC values between studies require normalization to standardized inoculum sizes (e.g., 1×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
- Advanced Characterization : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ) to probe solvent interactions, while TD-DFT simulations validate emission pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
